molecular formula C16H12O4 B13146152 1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione CAS No. 174568-52-6

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione

Cat. No.: B13146152
CAS No.: 174568-52-6
M. Wt: 268.26 g/mol
InChI Key: XSLPNDYXWFMNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxyl group at position 1 and a methoxymethyl substituent at position 2 of the anthracene-9,10-dione core. This compound, isolated from the roots of Morinda officinalis (a traditional Chinese medicinal plant), has been identified as part of a broader investigation into bioactive anthraquinones . Its structure distinguishes it from simpler anthraquinones through the presence of a methoxymethyl group, which may influence both physicochemical properties and biological activities such as anti-inflammatory or antitumor effects.

Properties

CAS No.

174568-52-6

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

1-hydroxy-2-(methoxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-20-8-9-6-7-12-13(14(9)17)16(19)11-5-3-2-4-10(11)15(12)18/h2-7,17H,8H2,1H3

InChI Key

XSLPNDYXWFMNGX-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the methylation of 1-hydroxyanthraquinone followed by the introduction of a methoxymethyl group. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The anthraquinone core can be reduced to form anthracene derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of anthraquinone derivatives, including 1-hydroxy-2-(methoxymethyl)anthracene-9,10-dione. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms. For example, a study synthesized a series of aryl-substituted 1-hydroxyanthraquinones and evaluated their cytotoxicity against different cancer cell lines. Results demonstrated that certain derivatives exhibited significant anticancer activity, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

Anthraquinones are also noted for their anti-inflammatory effects. The compound has been shown to inhibit inflammatory pathways, which may be beneficial in treating conditions such as osteoarthritis and other inflammatory diseases. The structural features of anthraquinones contribute to their ability to modulate inflammatory responses .

Photovoltaics and Optoelectronics

The unique electronic properties of this compound make it a candidate for use in optoelectronic devices. Its ability to act as a dye-sensitizer in solar cells has been explored, with promising results indicating enhanced efficiency in energy conversion processes . Furthermore, anthraquinone derivatives are being investigated for their roles in organic light-emitting diodes (OLEDs) due to their photoluminescent properties.

Redox Flow Batteries

Research has identified the potential use of anthraquinone derivatives in redox flow batteries, which are crucial for energy storage solutions. The compound's redox properties facilitate electron transfer processes necessary for battery operation, highlighting its utility in sustainable energy technologies .

Chemical Sensors

The development of chemosensors utilizing this compound has gained traction due to its sensitivity and specificity towards various analytes. These sensors can detect biological molecules and environmental pollutants, making them valuable tools in both clinical diagnostics and environmental monitoring .

Dyes and Pigments

Historically, anthraquinones have been extensively used as dyes in textiles and other materials due to their vibrant colors and stability. The modification of anthraquinone structures allows for the creation of new dyes with tailored properties for specific applications .

Case Studies

Study Focus Findings
Anticancer Efficacy StudySynthesis and evaluation of aryl-substituted 1-hydroxyanthraquinonesSeveral derivatives showed significant cytotoxicity against cancer cell lines with yields between 84%-92%.
Photovoltaic ApplicationsUse of anthraquinone derivatives in solar cellsEnhanced energy conversion efficiency observed with specific modifications to the anthraquinone structure.
Chemical Sensors DevelopmentCreation of chemosensors using anthraquinone derivativesHigh sensitivity and specificity achieved for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Anthraquinones

Compound Name Substituents Melting Point (°C) Key Bioactivity Source/Reference
1-Hydroxy-2-(methoxymethyl)-anthracene-9,10-dione 1-OH, 2-(CH2OCH3) Not reported Anti-inflammatory (potential) Morinda officinalis
1-Hydroxy-2-(hydroxymethyl)-anthracene-9,10-dione (digiferruginol) 1-OH, 2-(CH2OH) Not reported Antitumor (P-388 cells), moderate antioxidant Coptosapelta tomentosa
1-Hydroxy-2-phenylanthracene-9,10-dione (25) 1-OH, 2-Ph 174.1 (dec.) Antitumor (screened) Synthetic
1-Hydroxy-2-(3,4,5-trimethoxyphenyl)-anthracene-9,10-dione (24) 1-OH, 2-(3,4,5-OMe-Ph) 190.1 (dec.) Antitumor (high selectivity) Synthetic
1,3,8-Trihydroxy-6-(2-hydroxypropyl)-anthracene-9,10-dione 1,3,8-OH, 6-(CH2CH(OH)CH3) Not reported α-Glucosidase inhibition (IC50: 68.7 μM) Marine fungus

Key Observations :

  • Substituent Bulk and Polarity: The methoxymethyl group in the target compound introduces moderate steric bulk and lipophilicity compared to the hydroxymethyl group in digiferruginol . This may enhance membrane permeability but reduce solubility in aqueous environments.
  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., compounds 24 and 25 ) exhibit higher melting points (174–190°C) due to π-π stacking interactions, whereas alkyl/alkoxyalkyl derivatives lack such stabilization.
  • Bioactivity Trends: Antitumor activity is prominent in aryl-substituted anthraquinones (e.g., compound 24 ), while digiferruginol’s antitumor effect against P-388 leukemia cells suggests that polar substituents (e.g., hydroxymethyl) retain potency but may compromise oxidative stability.

Biological Activity

1-Hydroxy-2-(methoxymethyl)anthracene-9,10-dione is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl and methoxymethyl groups that contribute to its biological activity. The structural formula can be represented as follows:

C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that anthraquinones exhibit significant antimicrobial properties. In a study assessing the antimicrobial effects of various anthraquinones against marine biofilm-forming bacteria, compounds similar to this compound were tested. The results showed that many anthraquinones effectively inhibited biofilm formation at low concentrations (0.001 μg/ml) against Vibrio carchariae and Pseudoalteromonas elyakovii .

Table 1: Antimicrobial Activity of Anthraquinones

CompoundMIC (μg/ml)Target Bacteria
1-Hydroxy-2-(methoxymethyl)AQ0.001Vibrio carchariae
2-Aminoanthraquinone0.01Pseudoalteromonas elyakovii
4-Hydroxyanthraquinone0.1Shewanella putrefaciens

Anticancer Activity

The anticancer properties of anthraquinones have been widely studied due to their ability to induce apoptosis in cancer cells. A series of experiments demonstrated that derivatives of anthraquinones, including those structurally related to this compound, exhibited cytotoxicity against various human cancer cell lines.

In particular, compounds featuring the 9,10-anthracenedione substructure showed selective cytotoxicity against solid tumors. For instance, a study reported that certain derivatives displayed IC50 values in the nanomolar range against glioblastoma cell lines .

Case Study: Cytotoxicity Evaluation

A detailed evaluation of several anthraquinone derivatives revealed that those with hydroxyl substitutions at specific positions exhibited enhanced anticancer activity. For example:

  • Compound A : IC50 = 5 nM against SNB-19 cells.
  • Compound B : IC50 = 8 nM against U-87MG cells.

These findings suggest that modifying the hydroxyl or methoxy groups can significantly affect the anticancer efficacy of these compounds.

Antioxidant Activity

The antioxidant potential of this compound has been investigated in various models. Studies indicate that this compound can mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.

In one experiment, it was shown to reduce oxidative damage in macrophages induced by rotenone by up to 40%, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

Compound% Reduction in Oxidative Stress
1-Hydroxy-2-(methoxymethyl)AQ40%
Ascorbic Acid60%
Curcumin50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.